molecular formula C11H8FN5O B1519503 5-amino-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 941868-16-2

5-amino-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1519503
CAS No.: 941868-16-2
M. Wt: 245.21 g/mol
InChI Key: ORNDJMGOFIMPNO-UHFFFAOYSA-N
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Description

5-Amino-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound belonging to the class of pyrazolopyrimidinones This compound features a pyrazole ring fused to a pyrimidinone ring, with a fluorophenyl group attached to the pyrazole ring

Mechanism of Action

Mode of Action

The mode of action involves the interaction of the compound with its targets. Given its indole scaffold, we can infer that it may bind to receptors or enzymes involved in various cellular processes. For instance:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the fluorophenyl group and subsequent cyclization to form the pyrimidinone ring. Common synthetic routes include:

  • Condensation Reactions: Involving the reaction of hydrazine with a suitable β-diketone or β-ketoester to form the pyrazole ring.

  • Halogenation: Introduction of the fluorophenyl group through halogenation reactions.

  • Cyclization: Formation of the pyrimidinone ring through cyclization reactions under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography. Continuous flow chemistry and automated synthesis platforms are also employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: Amines, alcohols, and various nucleophiles

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones

  • Reduction: Formation of amines or alcohols

  • Substitution: Formation of substituted pyrazolopyrimidinones

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse derivatives with potential biological activity.

Biology: In biological research, 5-amino-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is used as a tool to study enzyme inhibition and protein interactions. It serves as a probe to investigate the mechanisms of various biological processes.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its ability to interact with specific molecular targets makes it a valuable candidate for drug discovery and development.

Industry: In the industrial sector, this compound is utilized in the synthesis of advanced materials and polymers. Its unique chemical properties enable the creation of materials with enhanced performance characteristics.

Comparison with Similar Compounds

  • Pyrazolopyrimidinones: Structurally similar compounds with variations in the substituents on the pyrazole and pyrimidinone rings.

  • Fluorinated Pyrazoles: Compounds containing fluorophenyl groups attached to pyrazole rings, but lacking the pyrimidinone moiety.

  • Pyrimidinones: Compounds featuring pyrimidinone rings without the fused pyrazole structure.

Uniqueness: 5-Amino-1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one stands out due to its unique combination of the pyrazole and pyrimidinone rings, which provides distinct chemical and biological properties compared to its similar counterparts. This uniqueness makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

5-amino-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN5O/c12-7-1-3-8(4-2-7)17-10-9(5-15-17)11(18)16(13)6-14-10/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNDJMGOFIMPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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